molecular formula C18H12F2N4O3S B2987301 N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893999-00-3

N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2987301
CAS No.: 893999-00-3
M. Wt: 402.38
InChI Key: PKLGTWKSUYJFDD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of fluorinated phenyl, nitrophenyl, and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of 3-nitrophenylhydrazine with a suitable diketone under acidic conditions.

    Introduction of the Sulfanyl Group: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.

    Coupling with 2,4-Difluoroaniline: The final step involves coupling the sulfanyl-pyridazinyl intermediate with 2,4-difluoroaniline. This can be achieved through a nucleophilic substitution reaction, typically under basic conditions and with the aid of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated and nitrophenyl groups may impart unique electronic properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may target specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: The compound may interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other compounds that have similar structural motifs, such as:

Uniqueness

  • Structural Features : The presence of both fluorinated phenyl and nitrophenyl groups in the same molecule is relatively unique, providing distinct chemical and physical properties.
  • Reactivity : The combination of these groups may result in unique reactivity patterns, making the compound valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O3S/c19-12-4-5-16(14(20)9-12)21-17(25)10-28-18-7-6-15(22-23-18)11-2-1-3-13(8-11)24(26)27/h1-9H,10H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLGTWKSUYJFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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